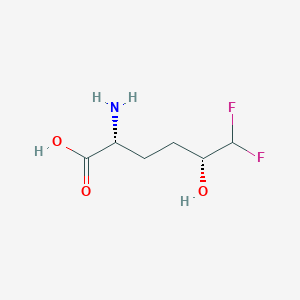methanol](/img/structure/B13201717.png)
[1-(Aminomethyl)-2-methylcyclopentyl](cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-2-methylcyclopentylmethanol: is a chemical compound with a unique structure that includes a cyclopropyl group attached to a methanol moiety, along with an aminomethyl and a methylcyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-2-methylcyclopentylmethanol typically involves the reaction of cyclopropylmethanol with an aminomethyl group in the presence of a catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions due to its reactive functional groups .
Medicine
In medicinal chemistry, 1-(Aminomethyl)-2-methylcyclopentylmethanol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-2-methylcyclopentylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and methylcyclopentyl groups provide steric effects that influence the compound’s binding affinity and specificity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Aminomethyl)cyclopropyl]methanol
- [1-(Aminomethyl)cyclopentyl]methanol
- [1-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
Uniqueness
Compared to similar compounds, 1-(Aminomethyl)-2-methylcyclopentylmethanol stands out due to its unique combination of functional groups and structural features. The presence of both a cyclopropyl and a methylcyclopentyl group provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
[1-(aminomethyl)-2-methylcyclopentyl]-cyclopropylmethanol |
InChI |
InChI=1S/C11H21NO/c1-8-3-2-6-11(8,7-12)10(13)9-4-5-9/h8-10,13H,2-7,12H2,1H3 |
Clé InChI |
BPSCLERSNXVJHG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(CN)C(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


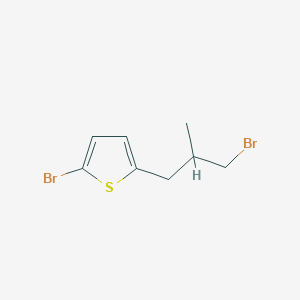
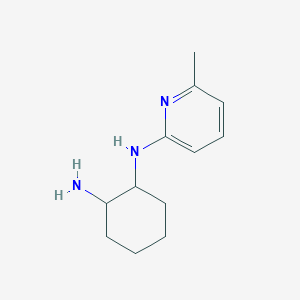
![2-[(4-Chloro-2-fluorophenyl)methyl]oxirane](/img/structure/B13201640.png)
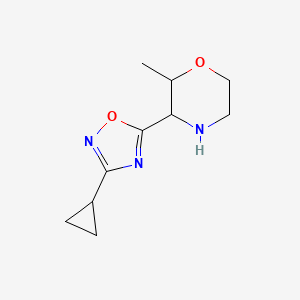
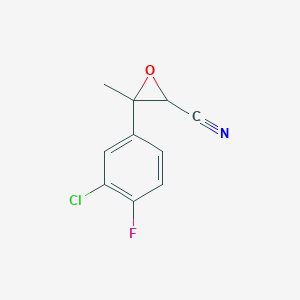

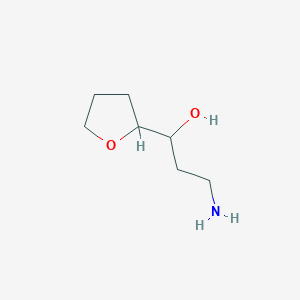
![Methyl[1-(thietan-3-yl)propyl]amine](/img/structure/B13201671.png)
![5,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201704.png)
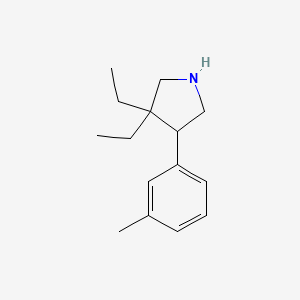
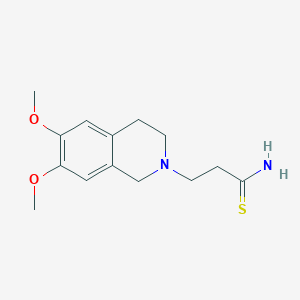
![1-[3-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13201709.png)
